

# Sangivamycin: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sangivamycin** is a pyrrolo[2,3-d]pyrimidine nucleoside analogue originally isolated from Streptomyces rimosus.[1] As a structural analog of adenosine, it exhibits a range of biological activities, including antibiotic, antiviral, and anti-cancer properties.[1][2] Its potent inhibition of protein kinase C (PKC) and other kinases has made it a subject of significant interest in drug discovery and development.[1][3] This document provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of **sangivamycin**.

#### **Chemical Properties**

**Sangivamycin** is a white to off-white solid. Its chemical structure is characterized by a 7-deazaadenosine core with a carboxamide group at the 5-position of the pyrrolopyrimidine ring. [3] It is functionally related to adenosine.[3]



| Property            | Value                                                                                                      | Source |
|---------------------|------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name          | 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide | [3]    |
| Molecular Formula   | C12H15N5O5                                                                                                 | [3]    |
| Molecular Weight    | 309.28 g/mol                                                                                               | [3]    |
| CAS Number          | 18417-89-5                                                                                                 | [3]    |
| InChI Key           | OBZJZDHRXBKKTJ-<br>JTFADIMSSA-N                                                                            | [3]    |
| SMILES              | C1=C(C2=C(N=CN=C2N1[C@<br>H]3INVALID-LINK<br>CO)O">C@@HO)N)C(=O)N                                          | [3]    |
| Solubility          | Slightly soluble in Acetonitrile<br>(0.1-1 mg/ml), DMSO (0.1-1<br>mg/ml), and Water (0.1-1<br>mg/ml)       | [4]    |
| Storage Temperature | -20°C                                                                                                      | [4]    |
| Stability           | ≥ 4 years at -20°C                                                                                         | [4]    |

#### Synthesis of Sangivamycin

The total synthesis of **sangivamycin** has been accomplished through various routes. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine base followed by glycosylation with a protected ribofuranose derivative. One of the key methods is the Vorbrüggen glycosylation.[5]

A representative synthetic workflow is outlined below. The synthesis starts with the preparation of a suitable protected 7-deazapurine base, which is then coupled with a protected ribose derivative. Subsequent deprotection and functional group manipulations yield the final product.



An improved total synthesis of 5'-deoxy**sangivamycin** has been reported, which utilizes a Vorbrüggen glycosylation between 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose and N<sup>4</sup>-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine as a key step.[5]



Click to download full resolution via product page



**Caption:** General synthetic workflow for **Sangivamycin**.

Summary of Key Synthetic Steps and Yields

| Step                        | Description                                                                                                                        | Reagents and Conditions                                | Yield | Reference |
|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------|-------|-----------|
| Debromination/R<br>eduction | Conversion of N <sup>4</sup> -benzoyl-5-cyano-7-(2',3'-di-O-acetyl-5'-deoxy-β-D-ribofuranosyl)-6-bromo-7H-pyrrolo[2,3-d]pyrimidine | 10% Pd/C, Et₃N,<br>THF/MeOH, H₂<br>(1 atm), rt, 2.25 h | 93%   | [5]       |

## Experimental Protocols General Protocol for Debromination of a Sangivamycin Precursor[5]

To a solution of the brominated nucleoside precursor (e.g., N<sup>4</sup>-benzoyl-5-cyano-7-(2',3'-di-O-acetyl-5'-deoxy- $\beta$ -D-ribofuranosyl)-6-bromo-7H-pyrrolo[2,3-d]pyrimidine) in a mixture of THF and MeOH, 10% Pd/C and Et<sub>3</sub>N are added. The reaction mixture is stirred at room temperature under a hydrogen atmosphere (1 atm) for a specified time (e.g., 2.25 hours). The reaction progress can be monitored by TLC. Upon completion, the mixture is filtered to remove the catalyst and concentrated under reduced pressure. The resulting residue is then purified by silica gel column chromatography to afford the debrominated product.

### **Metabolic Stability Testing Protocol[6]**

To assess metabolic stability, **sangivamycin** is incubated in duplicate with active and heat-inactivated liver microsomes (from human and mouse, 0.5 mg/mL) and cofactors (2.5 mM NADPH and 3.3 mM MgCl<sub>2</sub>) in 0.1 M phosphate buffer (pH 7.4) at 37°C. Aliquots are taken at various time points (0, 15, 30, 60, 90, and 120 minutes). The amount of remaining **sangivamycin** at each time point is determined by LC-MS/MS to evaluate its metabolic stability.



#### **Protein Synthesis Inhibition Assay[7]**

The effect of **sangivamycin** on protein synthesis can be measured by monitoring the incorporation of radiolabeled amino acids into newly synthesized proteins. Cells are treated with varying concentrations of **sangivamycin** for different durations (e.g., 3 and 6 hours). Following treatment, a radiolabeled amino acid (e.g., <sup>3</sup>H-leucine) is added to the culture medium. After an incubation period, the cells are harvested, and the amount of incorporated radioactivity into the protein fraction is quantified using a scintillation counter. The results are expressed as a percentage of the control (untreated cells).

#### **Mechanism of Action and Signaling Pathways**

**Sangivamycin** exerts its biological effects through multiple mechanisms, primarily as an inhibitor of protein kinase C (PKC).[1][3] It also inhibits the synthesis of both DNA and RNA.[2] [6] In primary effusion lymphoma (PEL) cells, **sangivamycin** has been shown to induce apoptosis by suppressing the phosphorylation of Erk1/2 and Akt, thereby inhibiting their activation.[7] The activation of Erk and Akt signaling pathways is known to inhibit apoptosis and promote proliferation in these cells.[7] Furthermore, **sangivamycin** is incorporated into viral RNA by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[4][8]





Click to download full resolution via product page

Caption: Sangivamycin's inhibitory effects on key signaling pathways.

#### **Pharmacological Data**

**Sangivamycin** has been evaluated for its antiviral and anticancer activities. It shows potent activity against various cancer cell lines and viruses, including SARS-CoV-2.[5][9]



| Parameter                                      | Value                                   | Cell Line/Model | Source |
|------------------------------------------------|-----------------------------------------|-----------------|--------|
| Antiviral Activity (SARS-CoV-2)                |                                         |                 |        |
| IC50                                           | 72 nM                                   | Vero E6 cells   | [4]    |
| Anticancer Activity                            |                                         |                 |        |
| Apoptosis Induction                            | 0.3 μM                                  | MCF-7/adr cells | [4]    |
| Pharmacokinetics (in CD-1 mice, 60 mg/kg i.p.) |                                         |                 |        |
| C <sub>max</sub> (male)                        | 97.3 ± 31.0 ng/mL                       | CD-1 mice       | [9]    |
| C <sub>max</sub> (female)                      | 285 ± 35.9 ng/mL                        | CD-1 mice       | [9]    |
| AUC (male)                                     | 632 ± 66.6 h•ng/mL                      | CD-1 mice       | [9]    |
| AUC (female)                                   | 833 ± 53.9 h•ng/mL                      | CD-1 mice       | [9]    |
| In Vitro ADME                                  |                                         |                 |        |
| Solubility (PBS)                               | -<br>Up to 500 μM                       | -               | [9]    |
| CYP Inhibition (various isoforms)              | No significant<br>inhibition (1-100 μM) | -               | [9]    |

#### Conclusion

**Sangivamycin** remains a molecule of high interest due to its potent and diverse biological activities. Its total synthesis has been well-established, providing a foundation for the generation of novel analogs with improved pharmacological profiles. The understanding of its mechanism of action, particularly its role as a kinase inhibitor affecting critical cellular signaling pathways, continues to drive research into its potential therapeutic applications. The data presented in this guide offer a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sangivamycin Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Sangivamycin | C12H15N5O5 | CID 14978 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. An Expeditious Total Synthesis of 5'-Deoxy-toyocamycin and 5'-Deoxysangivamycin [mdpi.com]
- 6. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sangivamycin induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sangivamycin: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15540973#sangivamycin-synthesis-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com